molecular formula C7H12O3S B15311371 2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid

2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid

Cat. No.: B15311371
M. Wt: 176.24 g/mol
InChI Key: BKYCAHMSDXXUKY-UHFFFAOYSA-N
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Description

2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid is an organic compound with the molecular formula C7H12O3S and a molecular weight of 176.23 g/mol . This compound features a thiopyran ring, which is a sulfur-containing heterocycle, and a hydroxyl group attached to the third carbon of the ring. The presence of the acetic acid moiety makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an unsaturated ester, followed by hydrogenation to form the tetrahydrothiopyran ring. The hydroxyl group can be introduced through selective oxidation or hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. These methods ensure high yield and purity, which are essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and the thiopyran ring play crucial roles in its binding to enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Hydroxytetrahydro-2h-thiopyran-3-yl)acetic acid is unique due to its specific structural features, including the tetrahydrothiopyran ring and the acetic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(3-hydroxythian-3-yl)acetic acid

InChI

InChI=1S/C7H12O3S/c8-6(9)4-7(10)2-1-3-11-5-7/h10H,1-5H2,(H,8,9)

InChI Key

BKYCAHMSDXXUKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)(CC(=O)O)O

Origin of Product

United States

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